N-cyclopropyl-3-methylcyclohexan-1-amine
Description
Contextualization within the Field of Secondary Amine Chemistry
N-cyclopropyl-3-methylcyclohexan-1-amine is classified as a secondary amine, a category of organic compounds defined by a nitrogen atom bonded to two carbon atoms and one hydrogen atom. fiveable.me This structural feature is fundamental to their chemical behavior. Secondary amines are crucial components in the synthesis of a wide array of organic compounds. wisdomlib.orgresearchgate.net
The presence of a lone pair of electrons on the nitrogen atom allows secondary amines to act as bases and nucleophiles, enabling them to participate in a variety of chemical reactions, including nucleophilic substitution and acylation. fiveable.meamerigoscientific.com This reactivity makes them indispensable intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com In biological systems, the secondary amine motif is found in many important biomolecules, such as neurotransmitters, where it influences functions like signal transmission between neurons. fiveable.me The preparation of diverse secondary amines is a cornerstone of organic chemistry, with common synthetic routes including the N-monoalkylation of primary amines or the reductive amination of carbonyl compounds. researchgate.net
Significance of Cyclopropylamine (B47189) and Cyclohexylamine (B46788) Structural Motifs in Organic Chemistry
The structure of this compound incorporates two carbocyclic moieties that are of considerable interest in organic and medicinal chemistry: the cyclopropyl (B3062369) group and the cyclohexyl group.
The cyclopropylamine motif is a highly valuable building block in chemical synthesis. longdom.org The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain, with bond angles compressed to approximately 60°. longdom.org This inherent strain enhances the ring's reactivity and imparts unique electronic properties. longdom.orgacs.org The cyclopropyl fragment is found in numerous FDA-approved drugs, where its inclusion can lead to improved metabolic stability and potency. hyphadiscovery.comthieme-connect.com The group's high C-H bond dissociation energy can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com Its applications are widespread, serving as a key intermediate in the synthesis of pharmaceuticals like antidepressants and antivirals, as well as agrochemicals and specialty polymers. longdom.org
The cyclohexylamine structural motif is also a popular and versatile component in drug discovery. pharmablock.com The cyclohexane (B81311) ring provides a three-dimensional scaffold that can offer more contact points with a target protein compared to a flat aromatic ring. pharmablock.com Functioning as a rigid version of a more flexible alkyl chain, the cyclohexyl group can reduce the entropic penalty upon binding, potentially leading to better affinity. pharmablock.com Cyclohexylamine and its derivatives serve as intermediates and building blocks for a range of pharmaceuticals, including analgesics, mucolytics, and bronchodilators. wikipedia.org Research has shown that derivatives containing this moiety can exhibit antimicrobial activity and act as acetylcholinesterase inhibitors. researchgate.net
Overview of Current Research Frontiers for this compound
Direct and extensive research focused solely on this compound is not prominent in current scientific literature. Its primary role appears to be that of a specialized chemical building block or intermediate, available from various chemical suppliers. chemscene.combldpharm.comchemicalregister.com
The current research frontier for this compound is therefore defined by its potential application in the synthesis of more complex molecules. Given the established significance of its constituent motifs, research involving this compound would likely be directed toward:
Medicinal Chemistry: Employing it as a scaffold to create novel libraries of compounds for screening against various biological targets. The combination of the metabolically robust cyclopropyl group and the versatile 3D cyclohexyl frame makes it an attractive starting point for developing new therapeutic agents.
Materials Science: Investigating its use in the synthesis of new polymers or materials where the rigid, defined structure of the cyclohexyl ring and the reactive nature of the cyclopropylamine could impart unique mechanical or thermal properties. longdom.org
Synthetic Methodology: Exploring its reactivity in novel chemical transformations. For instance, research on related N-cyclopropyl-N-alkylanilines has examined the selective cleavage of the cyclopropyl group, indicating that the reactivity of this moiety when bonded to nitrogen is an area of academic interest. researchgate.net
In essence, the future of research for this compound lies in harnessing its unique combination of structural features to build new molecules with functional applications in medicine, agriculture, and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 926251-86-7 |
| Molecular Formula | C10H19N |
| Molecular Weight | 153.26 g/mol |
| H-Bond Donor Count | 1 |
| H-Bond Acceptor Count | 1 |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-cyclopropyl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C10H19N/c1-8-3-2-4-10(7-8)11-9-5-6-9/h8-11H,2-7H2,1H3 |
InChI Key |
CMLXXGUQXTZGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopropyl 3 Methylcyclohexan 1 Amine
Reductive Amination Strategies
Reductive amination is a cornerstone method for amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the final amine.
A direct approach to N-cyclopropyl-3-methylcyclohexan-1-amine involves the reductive amination of racemic 3-methylcyclohexan-1-one with cyclopropylamine (B47189). dicp.ac.cn This one-pot reaction combines the ketone and amine, leading to the in situ formation of an imine or enamine, which is subsequently reduced to yield the target secondary amine. This method provides a straightforward conversion, furnishing the product as an inseparable mixture of diastereomers. dicp.ac.cn In a documented procedure, this reaction yielded the desired compound at 40%. dicp.ac.cn
Table 1: Reductive Amination of 3-Methylcyclohexan-1-one
| Starting Materials | Product | Yield |
| Racemic 3-Methylcyclohexan-1-one, Cyclopropylamine | rac-N-cyclopropyl-3-methylcyclohexan-1-amine | 40% dicp.ac.cn |
When using racemic 3-methylcyclohexan-1-one, the reductive amination process results in a mixture of cis and trans diastereomers of this compound. The reaction has been shown to exhibit a notable preference for the trans isomer. dicp.ac.cn Analysis of the product mixture revealed a diastereomeric ratio (d.r.) of 24:76 in favor of the trans configuration over the cis. dicp.ac.cn This outcome suggests a degree of facial selectivity in the reduction step of the imine intermediate.
Table 2: Diastereoselectivity in the Synthesis of this compound
| Method | Substrate | Diastereomeric Ratio (cis:trans) |
| Reductive Amination | rac-3-Methylcyclohexan-1-one | 24:76 dicp.ac.cn |
Conjugate Reduction-Reductive Amination Approaches
A more advanced and efficient strategy involves a cascade reaction that begins with an α,β-unsaturated ketone. This approach combines a conjugate reduction and a reductive amination in a single pot, often leveraging biocatalysis for high efficiency and selectivity.
This compound can be synthesized from 3-methylcyclohex-2-enone and cyclopropylamine through a conjugate reduction-reductive amination cascade. dicp.ac.cn This process first reduces the carbon-carbon double bond of the enone to produce the corresponding saturated ketone (3-methylcyclohexan-1-one) in situ. This intermediate then undergoes reductive amination with cyclopropylamine to form the final product. nih.gov This tandem reaction is particularly well-suited for biocatalytic systems. dicp.ac.cn
Biocatalysis offers a powerful tool for conducting the conjugate reduction-reductive amination cascade with high efficiency. A multifunctional biocatalyst, identified as an imine reductase with ene-reductase activity (EneIRED), has been successfully employed for this transformation. dicp.ac.cnnih.gov This single enzyme catalyzes both the initial conjugate reduction of 3-methylcyclohex-2-enone and the subsequent reductive amination of the resulting ketone intermediate with cyclopropylamine. nih.gov
The process is believed to involve the formation of an ene-imine intermediate from the α,β-unsaturated carbonyl and the amine, which is then accepted into the enzyme's active site along with a nicotinamide (B372718) cofactor (NAD(P)H). nih.gov The reaction proceeds through the reduction of the alkene followed by the reduction of the imine. nih.gov Utilizing an optimized reaction medium, this biocatalytic method has been shown to produce this compound in high yields, with reports of 75-77% for the isolated hydrochloride salt. dicp.ac.cn
Table 3: Biocatalytic Synthesis from 3-Methylcyclohex-2-enone
| Starting Materials | Biocatalyst | Reaction Type | Yield |
| 3-Methylcyclohex-2-enone, Cyclopropylamine | EneIRED | Conjugate Reduction-Reductive Amination | 77% dicp.ac.cn |
Stereocontrolled Synthesis Pathways
The synthesis of specific stereoisomers of this compound, which contains two stereogenic centers, presents a significant challenge. Biocatalytic cascades are emerging as a promising solution for achieving high stereocontrol. The combination of ene-reductases (EReds) and imine reductases (IReds) or reductive aminases (RedAms) in a one-pot system allows for the conversion of α,β-unsaturated ketones into amines with excellent control over the stereochemistry at both chiral centers. researchgate.net
While the specific application to achieve all possible stereoisomers of this compound is an area of ongoing research, the principle has been established. By selecting appropriate enzyme variants (e.g., engineered EREDs and RedAms), it is possible to dictate the stereochemical outcome of both the conjugate reduction and the reductive amination steps, thereby providing access to specific, highly enriched diastereomers and enantiomers of the final amine product. researchgate.net
Development of Enantioselective and Diastereoselective Methods
The stereoselective synthesis of substituted cyclohexylamines, such as this compound, is a focal point of contemporary organic synthesis. A prominent strategy involves organocatalytic asymmetric cascade reactions. For instance, a one-pot reaction combining a 2,6-diketone, an amine, and a Hantzsch ester in the presence of a chiral phosphate (B84403) catalyst can yield highly functionalized cyclohexylamine (B46788) products. organic-chemistry.org This method integrates enamine, iminium, and Brønsted acid catalysis to construct multiple carbon-carbon bonds and stereogenic centers with high yields and excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee). organic-chemistry.orgnih.gov The cis-selectivity of the final product is notably governed by the chiral phosphoric acid catalyst. organic-chemistry.org
Another powerful approach is the use of biocatalysis. Prochiral bicyclic diketones can be transformed into a single diastereomer of a 3-substituted cyclohexylamine derivative through a three-step biocatalytic sequence. researchgate.net This process establishes the two chiral centers in a controlled manner, utilizing a C-C hydrolase for the initial stereoselective step and an ω-transaminase for the final amination. researchgate.net Depending on the choice of the ω-transaminase, both cis and trans diastereomers can be obtained in optically pure forms. researchgate.net
Reductive amination of a ketone precursor, 3-methylcyclohexanone (B152366), with cyclopropylamine is a direct method to form the target molecule. The stereochemical outcome of this reaction is highly dependent on the reducing agent and the reaction conditions. The use of imine reductases (IREDs) in biocatalytic reductive amination has emerged as a sustainable and highly selective method for producing chiral amines. nih.gov
Below is a table summarizing the yields and stereoselectivities achieved in the synthesis of substituted cyclohexylamines using an organocatalytic cascade reaction.
| Entry | Diketone | Amine | Yield (%) | Diastereomeric Ratio (cis/trans) | Enantiomeric Excess (ee, %) |
| 1 | Heptane-2,6-dione | Benzylamine | 85 | >20:1 | 94 |
| 2 | Heptane-2,6-dione | Aniline | 78 | >20:1 | 92 |
| 3 | 1-Phenylhexane-1,5-dione | Benzylamine | 80 | >20:1 | 96 |
| 4 | 1-Phenylhexane-1,5-dione | p-Methoxyaniline | 75 | >20:1 | 95 |
Data adapted from an organocatalytic asymmetric cascade reaction for the synthesis of 3-substituted cyclohexylamines. organic-chemistry.org
Chiral Pool or Asymmetric Catalysis in the Preparation of this compound Derivatives
Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules like this compound. The aforementioned organocatalytic cascade reaction, which utilizes a chiral Brønsted acid, is a prime example of asymmetric catalysis. organic-chemistry.org The chiral catalyst orchestrates the stereochemical course of the reaction, leading to a product with high enantiopurity.
Biocatalysis, another form of asymmetric catalysis, offers significant advantages in terms of selectivity and sustainability. Enzymes such as ω-transaminases can be employed for the stereoselective amination of a ketone precursor. researchgate.net The availability of stereocomplementary transaminases allows for the selective synthesis of different diastereomers of the final amine product. researchgate.net
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex chiral molecules. nih.gov For the synthesis of this compound, a potential chiral pool starting material could be a terpene derivative, such as (R)-(+)-pulegone, which possesses a methyl group at the desired position on a six-membered ring. Through a series of chemical transformations, this natural product could be converted to a chiral 3-methylcyclohexanone precursor, thereby setting one of the stereocenters from the outset.
The following table illustrates the results of a biocatalytic amination of a keto acid intermediate in the synthesis of 3-substituted cyclohexylamine derivatives.
| Substrate | ω-Transaminase | Diastereomer | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methyl 2-oxocyclohexane-1-carboxylate | ATA-117 | cis | >99 | >99 |
| Methyl 2-oxocyclohexane-1-carboxylate | ATA-256 | trans | >99 | >99 |
| Ethyl 2-oxocyclohexane-1-carboxylate | ATA-117 | cis | 98 | >99 |
| Ethyl 2-oxocyclohexane-1-carboxylate | ATA-256 | trans | 95 | >99 |
Data represents the stereoselective amination of a model substrate to highlight the utility of different ω-transaminases in achieving diastereoselectivity. researchgate.net
Optimization of Reaction Parameters and Isolation Techniques
The optimization of reaction parameters is crucial for maximizing the yield and stereoselectivity of the synthesis of this compound. In the context of reductive amination, key parameters to consider include the choice of reducing agent, solvent, temperature, and pH. wikipedia.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, each with its own reactivity profile and pH optimum. wikipedia.org For instance, sodium cyanoborohydride is effective under mildly acidic conditions, which favor imine formation without significantly reducing the starting ketone. researchgate.net
Catalytic hydrogenation is another method for the reduction step, often employing catalysts such as palladium on carbon (Pd/C). organic-chemistry.org The optimization of hydrogen pressure, temperature, and catalyst loading is necessary to achieve high conversion and selectivity.
Once the synthesis is complete, the isolation and purification of the desired stereoisomer of this compound are critical. As the product is a mixture of diastereomers, their separation can be achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). mdpi.com
Alternatively, classical resolution via diastereomeric salt formation can be employed. ucl.ac.uk This involves reacting the amine mixture with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility. ucl.ac.uk After separation, the desired amine diastereomer can be liberated by treatment with a base. The efficiency of this separation is highly dependent on the choice of the resolving agent and the crystallization conditions. ucl.ac.uk
The table below provides a comparison of different reducing agents commonly used in reductive amination.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, neutral pH | Inexpensive, readily available | Can reduce the starting ketone, requires careful pH control |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH (6-7) | Selective for the imine over the ketone | Toxic cyanide byproducts |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, acetic acid | Mild, effective for a wide range of substrates | Can be more expensive |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, various pressures and temperatures | "Green" reducing agent, high atom economy | Requires specialized equipment for handling hydrogen gas |
This table provides a general overview of common reducing agents for reductive amination. wikipedia.orgorganic-chemistry.org
Stereochemical Investigations of N Cyclopropyl 3 Methylcyclohexan 1 Amine
Analysis of Diastereomeric Mixtures (e.g., cis/trans Isomerism)
N-cyclopropyl-3-methylcyclohexan-1-amine possesses two stereocenters: one at carbon C1, where the N-cyclopropylamino group is attached, and another at carbon C3, bearing the methyl group. The presence of these two chiral centers gives rise to stereoisomerism. Specifically, the compound can exist as two distinct diastereomers, which are designated using the prefixes cis and trans. openstax.org
Cis Isomer : In the cis isomer, the N-cyclopropylamino group and the methyl group are situated on the same face of the cyclohexane (B81311) ring. libretexts.org
Trans Isomer : In the trans isomer, the N-cyclopropylamino group and the methyl group are located on opposite faces of the ring. libretexts.org
These diastereomers are stereoisomers that are not mirror images of each other and thus have different physical and chemical properties. Each of these diastereomers is chiral and can exist as a pair of enantiomers. Due to the restricted rotation around the carbon-carbon single bonds within the cyclic structure, the cis and trans isomers are stable and cannot be interconverted without the breaking and reforming of chemical bonds. openstax.org The analysis and separation of these diastereomeric mixtures are crucial for understanding the molecule's specific biological and chemical activities, as stereoisomers can interact differently with other chiral molecules.
Conformational Analysis of the Cyclohexyl Ring
The cyclohexane ring is not a planar hexagon; to relieve angle and torsional strain, it adopts several non-planar three-dimensional conformations. masterorganicchemistry.com The most stable and predominant of these is the "chair" conformation, which has ideal tetrahedral bond angles of approximately 109.5° and staggers all adjacent carbon-hydrogen bonds, thus minimizing both angle and torsional strain. youtube.com Other higher-energy conformations include the "boat," "twist-boat," and "half-chair," which typically act as intermediates in the process of one chair conformation converting to another, an event known as a ring flip. chemeurope.com In substituted cyclohexanes like this compound, the substituents can occupy two distinct types of positions:
Axial (a) : Bonds that are parallel to the principal axis of the ring.
Equatorial (e) : Bonds that point out from the perimeter of the ring.
During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. chemeurope.com Generally, conformations that place bulky substituents in the more spacious equatorial positions are energetically favored to avoid steric hindrance known as 1,3-diaxial interactions. libretexts.org
Impact of N-Cyclopropyl Substitution on Cyclohexane Conformation
The N-cyclopropylamino substituent influences the conformational equilibrium of the cyclohexane ring. The cyclopropyl (B3062369) group itself is a small, rigid ring with unique electronic properties, including C-C bonds with significant π-character. acs.org When attached to the cyclohexylamine (B46788) ring, the N-cyclopropylamino group exerts a steric demand that dictates its preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring. libretexts.org
Exploration of the Cyclopropyl Effect on A-values and Conformational Equilibria
The energetic preference for a substituent to be in the equatorial position versus the axial position is quantified by its conformational energy, or "A-value". masterorganicchemistry.com The A-value represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com
Recent research has uncovered a phenomenon known as the "cyclopropyl effect," which demonstrates a surprising conformational preference when a cyclopropane (B1198618) ring is fused in a spirocyclic arrangement to a cyclohexane ring. rsc.orgchemistryworld.com In this specific context, the presence of an adjacent spirocyclopropane can dramatically alter the normal conformational equilibria, causing even bulky alkyl groups to prefer the axial position. This effect is attributed to increased torsional strain and potential hyperconjugative interactions that stabilize the axial conformation. rsc.org Studies using DFT calculations and NMR experiments have shown that this effect can lead to negative A-values, indicating a reversal of the usual preference. researchgate.net
Below is a data table derived from computational studies on 4-substituted-1,1-dimethylcyclohexanes versus 4-substituted spiro[2.5]octanes, illustrating this effect. rsc.org
| Substituent (R) | System | A-value (kcal/mol) - Equatorial Preference |
| Methyl | gem-Dimethyl | 1.95 |
| Methyl | Spirocyclopropyl | -0.09 |
| Ethyl | gem-Dimethyl | 2.15 |
| Ethyl | Spirocyclopropyl | -0.89 |
| Isopropyl | gem-Dimethyl | 2.76 |
| Isopropyl | Spirocyclopropyl | -2.48 |
| tert-Butyl | gem-Dimethyl | 6.18 |
| tert-Butyl | Spirocyclopropyl | -3.07 |
This "spirocyclopropyl effect" is a specialized case and differs from the situation in this compound, where the cyclopropyl group is part of an N-substituent. For the N-cyclopropylamino group itself, its A-value would be expected to be positive, favoring the equatorial position to minimize steric strain, in line with other N-alkyl groups. masterorganicchemistry.com
Configurational Stability and Interconversion Mechanisms
The stability of the different isomers of this compound is determined by the steric interactions present in their most stable chair conformations.
Conformational Interconversion: The interconversion between the two chair conformations of a cyclohexane ring is a rapid process at room temperature known as a chair flip. chemeurope.com This process does not change the configuration (cis or trans) but rather interconverts the axial and equatorial positions. The molecule must pass through higher-energy transition states, including the half-chair and boat conformations, to flip from one chair form to another. masterorganicchemistry.com
Configurational Stability: The relative stability of the cis and trans diastereomers depends on the degree of steric strain, primarily 1,3-diaxial interactions, in their most stable chair conformers. libretexts.org
trans-1,3-isomer : The trans isomer can adopt a chair conformation where both the methyl group and the N-cyclopropylamino group occupy equatorial positions (diequatorial). This arrangement is highly stable as it minimizes steric strain. The alternative chair conformation, with both groups in axial positions (diaxial), would be extremely unstable due to severe 1,3-diaxial interactions between the two bulky groups.
cis-1,3-isomer : In the cis isomer, one substituent must be axial while the other is equatorial in any given chair conformation. The equilibrium will favor the conformer that places the sterically larger group—in this case, the N-cyclopropylamino group—in the equatorial position to minimize 1,3-diaxial interactions. libretexts.org The remaining axial methyl group would still introduce some steric strain.
Consequently, the trans diastereomer, which can exist in a low-energy diequatorial conformation, is predicted to be significantly more stable than the cis diastereomer, which cannot avoid having one substituent in an axial position.
Mechanistic Studies and Reactivity of N Cyclopropyl 3 Methylcyclohexan 1 Amine and Analogues
Radical Cation Mechanisms and Cyclopropyl (B3062369) Ring Opening
The formation of a radical cation on the nitrogen atom of a cyclopropylamine (B47189) is a critical primary step in many of its reactions. This event dramatically alters the electronic structure of the molecule, weakening the bonds of the adjacent cyclopropyl ring and initiating a cascade of reactive events.
The oxidation of the nitrogen atom in cyclopropylamines via a single electron transfer (SET) process is a well-established mechanism for initiating their characteristic ring-opening reactions. nih.govkuleuven.be This process generates a highly reactive aminium radical cation intermediate. acs.orgnih.gov The formation of this radical cation is a key step that precedes the cleavage of the strained cyclopropane (B1198618) ring. nih.gov Studies using enzymes that operate via SET mechanisms, such as horseradish peroxidase, have provided evidence for the formation of these aminium radical cations. acs.orgnih.gov For instance, the oxidation of N-cyclopropyl-N-methylaniline, an analogue, by horseradish peroxidase leads to products derived from the exclusive fragmentation of the cyclopropyl ring, supporting a mechanism initiated by SET. nih.gov This process is not limited to enzymatic reactions; it is also a key feature in photochemical and oxidant-driven reactions of cyclopropylamines. nih.govchemrxiv.org The feasibility of the SET process is influenced by the oxidation potential of the amine, which can be modulated by the substituents on the nitrogen atom. acs.org
Upon formation, the aminium radical cation is highly unstable and readily undergoes rearrangement. acs.org This instability is the driving force for the subsequent chemical transformations that define the reactivity of N-cyclopropylamines.
The rate at which the cyclopropyl ring opens following the formation of the radical cation is governed by a combination of stereoelectronic and resonance effects. acs.org For the ring opening to occur efficiently, specific orbital alignment is necessary. The bond between the nitrogen and the cyclopropyl group must align properly with the C-C bonds of the ring to facilitate cleavage. This requirement is known as a stereoelectronic effect. acs.org
Studies on conformationally restricted N-cyclopropylanilines have shown that locking the cyclopropyl group into the required bisected conformation for ring opening does not necessarily lead to a fast reaction. acs.org This suggests that while stereoelectronics are a factor, they are not the sole determinant of the reaction rate. Resonance effects also play a crucial role. acs.org In N-cyclopropylaniline radical cations, delocalization of the spin and charge into the phenyl ring can stabilize the ring-closed form, thereby slowing down the rate of cyclopropane cleavage. acs.org The sluggish ring-opening rate constant for the N-cyclopropyl-N-methylaniline radical cation (4.1 × 10⁴ s⁻¹) highlights this stabilization. acs.org Conversely, incorporating a radical-stabilizing substituent, such as a phenyl group, on the cyclopropyl ring itself can dramatically accelerate the ring-opening kinetics by stabilizing the resulting ring-opened radical intermediate. This is demonstrated by the significantly faster ring-opening rate constant (1.7 × 10⁸ s⁻¹) for the radical cation of 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline. acs.org
Table 1: Rate Constants for Cyclopropyl Ring Opening in Various N-Cyclopropylaniline Radical Cations acs.org
| Compound | Rate Constant (s⁻¹) |
|---|---|
| N-Cyclopropyl-N-methylaniline Radical Cation | 4.1 x 10⁴ |
| 1′-Methyl-3′,4′-dihydro-1′H-spiro[cyclopropane-1,2′-quinoline] Radical Cation | 3.5 x 10² |
| 6′-Chloro-1′-methyl-3′,4′-dihydro-1′H-spiro[cyclopropane-1,2′-quinoline] Radical Cation | 4.1 x 10² |
| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline Radical Cation | 1.7 x 10⁸ |
Selective Carbon-Carbon Bond Cleavage in Cyclopropylamine Derivatives
The hallmark reactivity of cyclopropylamine radical cations is the selective cleavage of a carbon-carbon bond within the three-membered ring. acs.orgnih.govacs.org This process, often referred to as β-scission, is driven by the release of the inherent ring strain (approximately 27 kcal/mol) and the formation of a more stable, open-chain radical species. nih.govacs.org The initial SET oxidation of the nitrogen atom makes the adjacent C-C bonds of the cyclopropyl ring susceptible to cleavage. acs.org This bond scission typically results in the formation of a distonic radical cation, where the charge remains on the nitrogen atom (forming an iminium ion) and the radical is located on a carbon atom in the newly formed open chain. nih.govacs.orgnih.gov
The regioselectivity of the C-C bond cleavage can be influenced by substituents on the cyclopropyl ring. The cleavage generally occurs at the most substituted or otherwise stabilized bond, leading to the formation of the most stable possible carbon-centered radical. This selective bond cleavage transforms the cyclopropylamine into a valuable 1,3-dipole synthon, which can be trapped in various subsequent reactions. acs.orgbohrium.com This reactivity has been exploited in a range of synthetic methodologies, including polar, pericyclic, and radical-based reactions, to construct more complex molecular architectures. acs.orgnih.govacs.org
Biotransformation and Enzymatic Reactions of N-Cyclopropylamines (e.g., N-Dealkylation)
N-cyclopropylamines are subject to biotransformation by various enzyme systems, most notably cytochrome P450 (P450) enzymes. acs.orgnih.govhyphadiscovery.com A common metabolic pathway is oxidative N-dealkylation, which involves the removal of the cyclopropyl group. acs.orgacs.org The mechanism of this process has been a subject of significant investigation, with two primary pathways proposed: a conventional hydrogen atom transfer (HAT) leading to a carbinolamine intermediate, or a mechanism initiated by single electron transfer (SET). acs.orgnih.gov
Studies with horseradish peroxidase, a known SET enzyme, on N-cyclopropyl-N-methylaniline demonstrated that the oxidation leads exclusively to products from cyclopropane ring fragmentation. nih.govacs.org This fragmentation proceeds through a distonic radical cation, which can then be trapped by molecular oxygen, ultimately leading to N-dealkylation and the formation of β-hydroxypropionic acid from the cyclopropyl moiety. nih.gov
In contrast, investigations with cytochrome P450 enzymes, such as CYP2B1, have provided evidence for a different mechanism. nih.gov The P450-catalyzed N-dealkylation of N-cyclopropyl-N-methylaniline was found to produce cyclopropanone (B1606653) hydrate, a product consistent with the formation of a carbinolamine intermediate via a C-hydroxylation mechanism. nih.gov The formation of this ring-intact product argues against a SET-initiated ring-opening mechanism in this specific enzymatic context. nih.govrsc.org Therefore, the biotransformation pathway for N-cyclopropylamines can be enzyme-dependent, with some systems favoring SET-initiated ring fragmentation and others promoting C-hydroxylation that leaves the cyclopropyl ring intact during the initial steps. nih.gov
Cycloaddition Reactions Involving N-Cyclopropylamine Systems (e.g., [3+2] Cycloadditions)
The ring-opened radical cation intermediates generated from N-cyclopropylamines are highly valuable in synthesis, particularly in cycloaddition reactions. bohrium.com Following the initial SET and C-C bond cleavage, the resulting 1,3-radical cation species can react with various unsaturated partners, such as olefins, in a formal [3+2] cycloaddition to construct five-membered rings. nih.govresearchgate.net
This transformation has been effectively achieved using visible-light photoredox catalysis. nih.govacs.orgacs.org In a typical catalytic cycle, a photosensitizer absorbs light and oxidizes the cyclopropylamine to its radical cation. nih.gov This undergoes rapid, irreversible ring-opening to form a β-carbon radical iminium ion. nih.gov This intermediate then adds to an olefin to generate a new carbon-centered radical, which subsequently cyclizes onto the iminium ion. nih.gov A final reduction step regenerates the catalyst and yields the cyclopentane (B165970) product. nih.gov
These [3+2] cycloadditions have been developed for a variety of N-aryl and N-sulfonyl cyclopropylamines and a broad scope of electron-deficient and electron-rich olefins. nih.govacs.orgrsc.org The reactions often proceed under mild conditions and can exhibit high levels of diastereoselectivity, particularly with bicyclic or N-sulfonyl cyclopropylamines. nih.govacs.org This methodology provides a powerful and atom-economical route to synthetically useful and structurally complex N-heterocyclic compounds. nih.govbohrium.com
Table 2: Examples of Photocatalytic [3+2] Cycloaddition Reactions nih.govchemrxiv.org
| Cyclopropylamine Reactant | Olefin Reactant | Catalyst System | Product Type |
|---|---|---|---|
| N-Cyclopropylaniline | Styrene | Ru(bpz)₃₂ | Substituted Pyrrolidine |
| N-Tosyl Cyclopropylamine | Ethyl Acrylate | 4CzIPN (Organic Photocatalyst) | Substituted Pyrrolidine |
| N-Aryl Cyclopropylamine | Dimethyl Fumarate | Photo-induced (catalyst-free) | Substituted Pyrrolidine |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
No peer-reviewed studies detailing DFT calculations on N-cyclopropyl-3-methylcyclohexan-1-amine were found. Therefore, specific data on its optimized geometry, electronic structure, conformational preferences, or reaction mechanisms derived from this method are not available.
There is no published research available that provides data from geometry optimization or electronic structure analysis of this compound.
Specific predictions regarding the conformational isomers of this compound and their relative energies are absent from the scientific literature.
No computational studies have been published that elucidate potential reaction mechanisms or identify transition states involving this compound.
Molecular Dynamics Simulations for Conformational Landscapes
A search for molecular dynamics simulation studies focused on this compound yielded no results. Consequently, there is no available data on its conformational landscape or dynamic behavior from this type of simulation.
Derivatization and Synthetic Transformations of N Cyclopropyl 3 Methylcyclohexan 1 Amine
Functional Group Transformations of the Amine Moiety
The secondary amine in N-cyclopropyl-3-methylcyclohexan-1-amine is a key site for functionalization due to the nucleophilicity of the nitrogen atom. Standard transformations such as acylation, sulfonylation, and alkylation can be employed to generate a diverse range of derivatives.
Acylation: The reaction of this compound with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivatives (amides). This transformation is generally high-yielding and tolerates a wide variety of functional groups on the acylating agent. The resulting amides often exhibit altered physicochemical properties, including solubility and hydrogen bonding capabilities.
Sulfonylation: Treatment of the parent amine with sulfonyl chlorides in the presence of a base affords sulfonamides. This reaction, known as the Hinsberg test when used for amine characterization, is a robust method for derivatization. The resulting sulfonamides are generally stable compounds and the electronic properties of the sulfonyl group can be varied to modulate the characteristics of the final product.
Alkylation: N-alkylation of the secondary amine can introduce additional steric bulk and modify the basicity of the nitrogen atom. Direct alkylation with alkyl halides can sometimes lead to overalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. A more controlled approach involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method provides a high degree of control and is widely applicable for the synthesis of tertiary amines.
A summary of these transformations is presented in the table below.
| Transformation | Reagent Example | Product Type | Key Features |
| Acylation | Acetyl chloride, Benzoyl chloride | Amide | Generally high yield, modifies H-bonding |
| Sulfonylation | Benzenesulfonyl chloride, Tosyl chloride | Sulfonamide | Forms stable derivatives, used in sulfa drugs |
| Alkylation | Methyl iodide, Reductive amination | Tertiary amine | Increases steric bulk, modifies basicity |
Regio- and Stereoselective Modifications on the Cyclohexyl Ring
Modifying the cyclohexyl ring of this compound presents a greater synthetic challenge due to the presence of multiple C-H bonds. However, regioselective and stereoselective functionalization can be achieved by leveraging the directing effects of the existing substituents—the methyl group and the N-cyclopropylamine moiety.
The conformational preference of the cyclohexane (B81311) ring, with substituents favoring the equatorial position to minimize steric strain, plays a crucial role in determining the stereochemical outcome of reactions. The existing stereochemistry of the 3-methyl and 1-amino groups will influence the trajectory of incoming reagents, potentially leading to diastereoselective transformations.
Directing Effects: The methyl group is a weakly activating, ortho, para-directing group in the context of aromatic systems, and similar principles of steric and electronic guidance can be applied to the cyclohexane ring. The N-cyclopropylamine group, being more electron-rich, can also direct electrophilic attack to specific positions. For instance, reactions involving metal-catalyzed C-H activation could be directed by the nitrogen atom to functionalize adjacent positions.
Stereocontrol: Achieving stereocontrol in the functionalization of cyclohexylamine (B46788) derivatives is an active area of research. nih.gov Strategies often involve the use of chiral catalysts or auxiliaries to control the formation of new stereocenters. For example, asymmetric hydrogenation of an enamine precursor to this compound could be a route to control the stereochemistry of the final product. Furthermore, enzymatic reactions can offer high levels of stereocontrol for the modification of the cyclohexyl ring. researchgate.net
Synthesis of Novel Analogs and Derivatives for Structure-Activity Relationship Studies
The synthesis of novel analogs of this compound is essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence the biological activity of a compound, guiding the design of more potent and selective molecules. The cyclopropyl (B3062369) group is a particularly interesting feature in medicinal chemistry, as it can enhance metabolic stability, increase potency, and provide conformational rigidity. researchgate.netnih.gov
Modifications of the N-substituent: The cyclopropyl group can be replaced with other small rings (e.g., cyclobutyl) or acyclic alkyl groups to probe the importance of the ring strain and conformation. Bioisosteric replacement is a common strategy where a functional group is replaced by another with similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties. drughunter.comcambridgemedchemconsulting.com
Modifications of the Cyclohexyl Ring: The position and nature of the methyl group can be varied. For instance, analogs with the methyl group at the 2- or 4-position, or with different alkyl groups, can be synthesized to explore the steric and electronic requirements of the binding pocket of a biological target. Furthermore, introducing other functional groups such as hydroxyl or fluoro groups on the cyclohexane ring can alter the polarity and metabolic stability of the molecule.
Stereochemical Analogs: The synthesis of different stereoisomers (diastereomers and enantiomers) is crucial for SAR studies, as biological systems are chiral and often exhibit stereospecific interactions. The relative and absolute stereochemistry of the 1-amino and 3-methyl groups can be systematically varied to determine the optimal configuration for biological activity.
The following table summarizes potential analog designs for SAR studies.
| Modification Site | Example Analogs | Rationale for Synthesis |
| N-Substituent | N-ethyl, N-cyclobutyl, N-isopropyl | Investigate the role of the cyclopropyl ring in binding and metabolism. |
| Cyclohexyl Ring | 2-methyl, 4-methyl, 3-ethyl analogs | Probe steric and positional requirements of the target's binding site. |
| Ring Functionalization | 4-hydroxy, 4-fluoro analogs | Modulate polarity, metabolic stability, and hydrogen bonding potential. |
| Stereochemistry | Synthesis of individual cis/trans isomers and enantiomers | Determine the optimal stereochemical configuration for biological activity. |
Applications in Complex Molecule Synthesis and Chemical Biology
Role as a Key Chiral or Achiral Building Block in Multistep Synthesis
N-cyclopropyl-3-methylcyclohexan-1-amine is recognized primarily as a building block for organic synthesis. Chemical suppliers categorize this compound as a key intermediate, implying its role in the construction of larger, more complex molecules. The structure of this compound presents interesting stereochemical possibilities. The substituted cyclohexane (B81311) ring can exist as cis and trans diastereomers, referring to the relative positions of the cyclopropylamine (B47189) and methyl groups. Furthermore, the carbon atoms to which these groups are attached (C1 and C3) are chiral centers, leading to the potential for different enantiomeric forms.
While specific, publicly documented multistep syntheses employing this exact molecule as a key starting material are not extensively detailed in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry. The cyclopropylamine moiety is a valued component in drug design due to the unique conformational constraints and metabolic stability conferred by the three-membered ring. Similarly, the substituted cyclohexane core provides a three-dimensional scaffold that can be used to orient functional groups in specific spatial arrangements, which is crucial for optimizing interactions with biological targets.
The secondary amine functionality of this compound serves as a versatile reactive handle for a wide array of chemical transformations. It can readily undergo reactions such as acylation, alkylation, arylation, and reductive amination to introduce further complexity and diversity. This reactivity allows for its integration into a larger molecular framework, making it a valuable starting point for the synthesis of novel chemical entities.
| Reaction Type | Reactant | Product Functional Group | Significance |
|---|---|---|---|
| Acylation | Acyl halide, Anhydride | Amide | Formation of stable, neutral linkages common in bioactive molecules. |
| Alkylation/Arylation | Alkyl/Aryl halide | Tertiary Amine | Introduction of new carbon-based substituents. |
| Reductive Amination | Aldehyde, Ketone | Tertiary Amine | Formation of C-N bonds with a broader range of substrates. |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | Creation of a key functional group in many pharmaceutical compounds. |
Incorporation into Diverse Heterocyclic and Carbocyclic Scaffolds
The chemical structure of this compound makes it a suitable precursor for the synthesis of a variety of molecular scaffolds. The secondary amine is a nucleophilic center that can participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, reaction with bifunctional electrophiles could lead to the formation of rings such as piperazines, diazepanes, or other more complex fused systems. The incorporation of the existing carbocyclic frame into a new heterocyclic system can generate novel three-dimensional structures of interest in drug discovery.
While specific examples of its use in the literature are scarce, the general utility of cyclohexylamines and cyclopropylamines in forming such scaffolds is well-established. These scaffolds are prevalent in a vast number of biologically active compounds. The presence of both the cyclohexane and cyclopropyl (B3062369) groups in this compound offers a pre-built molecular framework that can be further elaborated.
From a carbocyclic perspective, the cyclohexane ring can be functionalized through various synthetic methods. The existing stereochemistry of the methyl and cyclopropylamine substituents can direct the stereochemical outcome of subsequent reactions on the ring, allowing for the controlled synthesis of complex carbocyclic structures.
Exploration in Compound Library Synthesis and Combinatorial Chemistry
The application of this compound is particularly noted in the context of compound library synthesis. Chemical suppliers, such as Enamine, explicitly mention its availability for the synthesis of compound libraries. nih.gov Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules. These libraries are then screened for biological activity to identify promising new drug candidates.
The utility of this compound in this area stems from its nature as a versatile building block. The reactive secondary amine can be combined with a diverse set of reactants, such as carboxylic acids, sulfonyl chlorides, or isocyanates, in a parallel or combinatorial fashion. This allows for the generation of a library of amides, sulfonamides, or ureas, each with a common N-cyclopropyl-3-methylcyclohexane core but with varying peripheral substituents.
This approach enables a systematic exploration of the chemical space around this particular scaffold. By varying the substituents, medicinal chemists can fine-tune the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability, to optimize them for potential therapeutic applications. The inclusion of the conformationally restricted cyclopropyl group and the 3D-shaped cyclohexane ring is advantageous in creating libraries with a high degree of structural complexity and rigidity, which can lead to improved binding affinity and selectivity for biological targets.
| Compound Name |
|---|
| This compound |
| Piperazine |
| Diazepane |
Advanced Spectroscopic and Chromatographic Characterization Methods for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-cyclopropyl-3-methylcyclohexan-1-amine, NMR is particularly valuable for determining the ratio of its diastereomers and for studying its conformational dynamics.
The 3-methylcyclohexan-1-amine portion of the molecule can exist as cis and trans diastereomers, depending on the relative orientation of the methyl and amino groups on the cyclohexane (B81311) ring. These two diastereomers will have distinct ¹H NMR spectra due to the different chemical environments of their protons. tutorchase.com
The diastereomeric ratio (dr) can be determined by integrating the signals that are unique to each isomer. researchgate.net Protons adjacent to the nitrogen atom or the methyl group are often well-resolved and suitable for this analysis. For instance, the signal for the proton on the carbon bearing the amino group (C1-H) would likely appear at a different chemical shift for the cis and trans isomers. By comparing the integration values of these distinct signals, a quantitative measure of the diastereomeric ratio can be obtained. researchgate.net Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to collapse complex multiplets into singlets, which can provide a more accurate determination of the diastereomeric ratio, especially in crowded spectral regions. rsc.orgnih.gov
Table 1: Hypothetical ¹H NMR Data for Diastereomeric Ratio Determination of this compound
| Proton | cis-Isomer Chemical Shift (ppm) | trans-Isomer Chemical Shift (ppm) | Integration (Example dr 70:30) |
| C1-H | 2.85 | 2.95 | 0.70 : 0.30 |
| C3-H | 1.60 | 1.75 | 0.70 : 0.30 |
| N-H | 1.20 | 1.25 | 0.70 : 0.30 |
Note: The data in this table is hypothetical and serves to illustrate the principle of diastereomeric ratio determination by ¹H NMR.
The cyclohexane ring in this compound is not static and undergoes conformational changes, primarily the "chair-chair" interconversion. pressbooks.pubutexas.edu In a substituted cyclohexane, the two chair conformations are not energetically equivalent. The conformer with the bulky substituent in the equatorial position is generally more stable. pressbooks.pubspcmc.ac.in For this compound, both the N-cyclopropylamino and the methyl groups are substituents on the cyclohexane ring.
Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At room temperature, the chair-chair interconversion may be rapid on the NMR timescale, resulting in averaged signals. Upon cooling, this process can be slowed down, and signals for the individual axial and equatorial protons of each conformer may be resolved. capes.gov.br
Furthermore, NMR studies on related N-cyclopropyl amides have revealed distinct conformational behaviors around the N-cyclopropyl bond. sigmaaldrich.comnih.gov Similar dynamic processes could be at play in this compound. Advanced NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons, aiding in the assignment of the relative stereochemistry and the preferred conformation of the molecule. rsc.org
Mass Spectrometry (GC-MS, LC-MS) for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for purity assessment.
For this compound, which has a molecular weight of 153.28 g/mol , the molecular ion peak ([M]⁺) would be expected at m/z 153 in the mass spectrum. Due to the presence of a nitrogen atom, this molecular ion will have an odd nominal mass, which is a useful diagnostic feature for compounds containing an odd number of nitrogen atoms. whitman.edulibretexts.org
The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural information. For aliphatic amines, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this could lead to the loss of a propyl radical from the cyclohexane ring or cleavage within the cyclopropyl (B3062369) group. The fragmentation of cyclic amines can be complex, but often involves the loss of a hydrogen atom from the alpha-carbon, followed by ring cleavage. whitman.eduquizlet.com
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 153 | [C₁₀H₁₉N]⁺ | Molecular Ion |
| 152 | [C₁₀H₁₈N]⁺ | Loss of H• from α-carbon |
| 110 | [C₇H₁₂N]⁺ | α-cleavage with loss of C₃H₇• from cyclohexane ring |
| 96 | [C₆H₁₀N]⁺ | Further fragmentation of the cyclohexane ring |
| 56 | [C₃H₆N]⁺ | Cleavage yielding the cyclopropylamino moiety |
Note: This table presents predicted fragmentation patterns based on general principles for cyclic and N-cyclopropyl amines.
When coupled with chromatography, MS can be used to assess the purity of a sample. In GC-MS or LC-MS analysis, the sample is first separated into its individual components by the chromatograph. The mass spectrometer then provides a mass spectrum for each separated component. This allows for the identification of any impurities present in the sample, provided they are amenable to the chosen chromatographic and ionization method.
Gas Chromatography (GC) for Reaction Monitoring and Quantitative Analysis
Gas Chromatography (GC) is a robust and widely used technique for the separation and analysis of volatile and thermally stable compounds. ccsknowledge.com It is particularly well-suited for monitoring the progress of chemical reactions and for the quantitative analysis of the final product and any remaining starting materials or byproducts. nih.govbre.com
The synthesis of this compound, for example, could be achieved through the reductive amination of 3-methylcyclohexanone (B152366) with cyclopropylamine (B47189). nih.govrsc.org GC can be used to monitor the disappearance of the starting materials (3-methylcyclohexanone and cyclopropylamine) and the appearance of the product over time. This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time.
For quantitative analysis, a known amount of an internal standard is added to the sample. The peak areas of the analyte and the internal standard are then compared to a calibration curve to determine the concentration of the analyte. researchgate.net GC with a flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity and wide linear range for organic compounds. nih.govrestek.com
Table 3: Example of GC Parameters for Analysis of this compound
| Parameter | Value |
| Column | Rtx-Volatile Amine or similar |
| Injection Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), then ramp to 240 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium |
Note: These are example parameters and would require optimization for a specific application.
Chiral Chromatography Techniques for Enantiomeric Excess Determination (where applicable for chiral syntheses)
This compound has two chiral centers (at C1 and C3 of the cyclohexane ring), meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). When this compound is synthesized using chiral methods, it is crucial to determine the enantiomeric excess (ee) of the product. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the most common technique for this purpose. uma.esumn.eduheraldopenaccess.us
In chiral HPLC, the stationary phase is chiral and interacts differently with the two enantiomers of a compound, leading to their separation. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated. The separation of molecules with multiple chiral centers can be complex, as it requires the separation of both diastereomers and enantiomers. sigmaaldrich.com In some cases, a combination of chiral and achiral chromatography may be necessary to achieve a complete separation of all stereoisomers. sigmaaldrich.com
For the analysis of amines, derivatization with a chiral derivatizing agent can also be employed. researchgate.net This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.
Q & A
Q. What are the recommended synthetic routes for N-cyclopropyl-3-methylcyclohexan-1-amine?
The compound can be synthesized via Ullmann-type coupling reactions. A representative method involves reacting a halogenated precursor (e.g., 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-iodide) with cyclopropanamine in the presence of a copper catalyst (e.g., CuBr) and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. Post-reaction purification via liquid-liquid extraction (e.g., dichloromethane/water) and column chromatography (gradient elution with ethyl acetate/hexane) yields the product. Typical yields range from 15–20%, highlighting the need for optimization .
Q. How can NMR spectroscopy confirm the structure of this compound?
Key diagnostic signals in NMR include:
- Cyclopropyl protons as a multiplet (δ 0.5–1.2 ppm).
- Methyl group on the cyclohexane ring (singlet, δ 1.2–1.5 ppm).
- Amine proton (broad singlet, δ 1.5–2.0 ppm, depending on solvent). NMR should show the cyclopropyl carbons (δ 5–15 ppm) and the quaternary cyclohexane carbon (δ 30–40 ppm). Cross-validation with HRMS (e.g., m/z 215 [M+H]) is critical to confirm molecular weight .
Q. What safety protocols are essential for handling This compound?
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Conduct reactions in a fume hood to avoid inhalation (amines can irritate mucous membranes).
- Store waste in labeled containers for professional disposal (amine derivatives may form toxic byproducts).
- Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can low yields in Ullmann-type coupling reactions for this compound be optimized?
- Catalyst screening : Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)) to enhance coupling efficiency.
- Solvent effects : Test polar aprotic solvents like DMA or NMP, which may improve amine solubility.
- Temperature modulation : Increase reaction temperature to 80–100°C to accelerate kinetics (monitor for decomposition).
- Additives : Introduce ligands (e.g., 1,10-phenanthroline) to stabilize the catalyst .
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental results.
- Isotopic labeling : Use -labeled analogs to clarify ambiguous amine proton signals.
- Multi-technique cross-check : Combine - COSY, HSQC, and NOESY to assign stereochemistry and confirm cyclohexane ring conformation .
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) to direct cyclopropane formation.
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with Cu or Pd catalysts to induce enantioselectivity.
- Crystallization-induced resolution : Separate diastereomers via fractional crystallization using chiral resolving agents .
Q. Which analytical methods are most reliable for impurity profiling?
- HPLC-DAD : Use a C18 column (ACN/water gradient) to separate impurities; detect UV-active amines at 210–230 nm.
- GC-MS with derivatization : Derivatize with trifluoroacetic anhydride (TFAA) to enhance volatility and detect low-concentration byproducts.
- LC-HRMS : Accurately identify impurities by matching exact masses to predicted side products (e.g., dehalogenated intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
